molecular formula C15H17ClN4 B1441072 1-Benzyl-4-(6-chloro-2-pyrazinyl)piperazine CAS No. 1219967-50-6

1-Benzyl-4-(6-chloro-2-pyrazinyl)piperazine

Cat. No. B1441072
M. Wt: 288.77 g/mol
InChI Key: GDMIAYWCEBFCAE-UHFFFAOYSA-N
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Description

1-Benzyl-4-(6-chloro-2-pyrazinyl)piperazine is a compound used for pharmaceutical testing . It is used in the synthesis of serotonin 5-HT6 and dopamine D2 receptor ligands .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Benzyl-4-(6-chloro-2-pyrazinyl)piperazine, has seen recent developments. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-4-(6-chloro-2-pyrazinyl)piperazine, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found in various chemical databases .

Scientific Research Applications

Antidiabetic Properties

Piperazine derivatives, including variants of 1-Benzyl-piperazine, have been identified as new antidiabetic compounds. A study highlighted the synthesis and evaluation of 1-benzyl-4-alkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines and their isosteric analogues. These compounds, especially 1,4-diisopropyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine and 1,4-diisobutyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine, showed potent antidiabetic activity in a rat model of diabetes, improving glucose tolerance without any side event or hypoglycemic effect (Le Bihan et al., 1999).

Anticonvulsant Activity

8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, structurally similar to 1-Benzyl-piperazine, have been synthesized and tested for anticonvulsant activity. Compounds within this class exhibited potent activity against maximal electroshock-induced seizures in rats, indicating potential therapeutic applications in the treatment of epilepsy or other seizure disorders (Kelley et al., 1995).

Tuberculosis Treatment

Macozinone, a piperazine-benzothiazinone PBTZ169, is a derivative that's undergoing clinical studies for the treatment of tuberculosis (TB). This compound targets decaprenylphospohoryl ribose oxidase DprE1, involved in the synthesis of the essential arabinan polymers of the cell wall in Mycobacterium tuberculosis. Preliminary clinical studies have shown promising results, raising optimism for its development towards more efficient TB drug regimens (Makarov & Mikušová, 2020).

Anxiolytic-like Profile

A study focused on a new piperazinic derivative, 4-(1-phenyl-1h-Pyrazol-4-Ylmethyl)-Piperazine-1-Carboxylic Acid Ethyl ester (LQFM008), and its anxiolytic-like profile in Swiss mice. The compound showed anxiolytic-like activity, which may involve the serotonergic pathway, providing insights into potential treatments for anxiety disorders (de Brito et al., 2012).

Antidepressant-like Properties

Another piperazinic derivative, 4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester (PPMP), showed antidepressant-like effects in mice, involving both serotonergic and catecholaminergic systems. This derivative did not inhibit the activity of monoamine oxidase (MAO), and its administration increased the hippocampal levels of BDNF, suggesting therapeutic potential for mental disorders (Galdino et al., 2015).

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-6-chloropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4/c16-14-10-17-11-15(18-14)20-8-6-19(7-9-20)12-13-4-2-1-3-5-13/h1-5,10-11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMIAYWCEBFCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CN=CC(=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(6-chloro-2-pyrazinyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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